tert-butyl 2-aminoadamantane-2-carboxylate
Description
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Properties
CAS No. |
502937-07-7 |
|---|---|
Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.4 |
Purity |
95 |
Origin of Product |
United States |
Adamantane Scaffolds in Modern Organic Synthesis
Significance of Polycyclic Cage Hydrocarbons in Chemical Design
Polycyclic cage hydrocarbons, such as adamantane (B196018), represent a unique class of chemical structures characterized by their rigid, three-dimensional frameworks. researchgate.netrsc.org Unlike flat, aromatic systems, these caged compounds offer distinct spatial arrangements of atoms, which is of significant interest in materials science and medicinal chemistry. researchgate.netrsc.org Their inherent rigidity and lipophilicity make them valuable scaffolds for designing molecules with specific pharmacokinetic properties. rsc.org The defined and predictable geometry of cage hydrocarbons allows for the precise positioning of functional groups, influencing how a molecule interacts with biological targets or assembles into larger, supramolecular structures. researchgate.netnih.gov In drug design, moving away from two-dimensional "flatland" molecules towards more three-dimensional structures is a key strategy for developing novel therapeutics. rsc.org
Evolution of Adamantane Chemistry as a Synthetic Platform
Adamantane chemistry has evolved considerably, establishing it as a versatile synthetic platform. Initially valued for their stability and unique physical properties, adamantane and its derivatives are now integral components in the synthesis of complex molecules. rsc.org The cage-like structure of adamantane can be functionalized at its bridgehead (tertiary) or bridge (secondary) positions, allowing for the creation of a diverse array of derivatives. This synthetic accessibility has led to their incorporation into numerous pharmaceuticals, where the adamantane moiety often serves to anchor the molecule or modulate its interaction with biological systems. rsc.org The development of methods to introduce various functional groups onto the adamantane scaffold has expanded its application, making it a privileged structure in modern organic and medicinal chemistry.
Synthetic Methodologies for Tert Butyl 2 Aminoadamantane 2 Carboxylate
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis, a technique that deconstructs a target molecule into simpler, commercially available starting materials, is a cornerstone of planning a synthesis. youtube.com For tert-butyl 2-aminoadamantane-2-carboxylate, this process logically points to two primary precursors: 2-adamantanone (B1666556) and derivatives of adamantane (B196018) carboxylic acid. The core challenge lies in the stereoelectronically controlled installation of two distinct functional groups onto the same carbon atom of the bulky cage structure.
2-Adamantanone is a readily available and common starting material for many adamantane derivatives. nih.gov Synthetic routes originating from this ketone are among the most explored for accessing 2-aminoadamantane-2-carboxylic acid, the immediate precursor to the target tert-butyl ester. A prevalent method is the Bucherer-Bergs reaction or a related Strecker synthesis.
A well-documented approach involves the conversion of 2-adamantanone into an adamantane-spiro-5'-hydantoin. researchgate.net This reaction is typically carried out by treating the ketone with sodium cyanide and ammonium (B1175870) carbonate. The resulting hydantoin (B18101) is a stable intermediate that can be isolated and purified. The subsequent step is the hydrolysis of the hydantoin ring to yield the desired 2-aminoadamantane-2-carboxylic acid. researchgate.networktribe.com This hydrolysis is often performed under harsh conditions, such as high temperatures and pressures with a strong base like sodium hydroxide. researchgate.net
Table 1: Synthesis of 2-Aminoadamantane-2-carboxylic Acid from 2-Adamantanone
| Step | Reaction | Reagents and Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Hydantoin Formation | NaCN, (NH₄)₂CO₃, EtOH, 120°C, 170 psi, 3 h | 99% | researchgate.net |
This sequence provides a high-yielding pathway to the crucial amino acid precursor, which can then be esterified to the final product.
An alternative retrosynthetic disconnection involves the functionalization of a pre-existing adamantane carboxylic acid. For instance, adamantane-2-carboxylic acid can be synthesized from 2-adamantanone through various oxidation methods. researchgate.net Once the carboxylic acid is obtained, the synthetic challenge shifts to the introduction of the amino group at the alpha-position (C2).
This transformation can be achieved through methods such as alpha-halogenation followed by amination. The carboxylic acid is first converted to an acid halide to enhance the acidity of the alpha-proton, facilitating bromination. The resulting α-bromo acid derivative can then be subjected to nucleophilic substitution with an ammonia (B1221849) source to install the amino group. This route, while conceptually straightforward, can be complicated by the sterically hindered nature of the adamantane cage.
Direct and Protecting Group Strategies
These strategies focus on the final steps of the synthesis: the esterification of the carboxylic acid and the protection of the amino group. The choice of strategy depends on the stability of the substrates and the desired efficiency of the reaction.
With the precursor 2-aminoadamantane-2-carboxylic acid in hand, the final step is the esterification with a tert-butyl group. Standard Fischer esterification conditions (refluxing in tert-butanol (B103910) with a strong acid catalyst) are generally not suitable for tert-butyl esters due to the propensity of tert-butanol to eliminate, forming isobutene. organic-chemistry.org
A milder and more effective method is the Steglich esterification. organic-chemistry.org This reaction uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds at room temperature and is tolerant of sensitive functional groups. The carboxylic acid is activated by DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by tert-butanol to form the ester.
Alternatively, the amino group of 2-aminoadamantane-2-carboxylic acid can first be protected, for example with a tert-butoxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (B1257347) (Boc₂O). orgsyn.org This protection strategy can prevent side reactions and improve the solubility of the intermediate in organic solvents. The resulting N-Boc protected amino acid can then be esterified more easily. The final deprotection of the amino group, if necessary, would be the last step.
Table 2: Comparison of Esterification Strategies
| Method | Key Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Steglich Esterification | DCC, DMAP, t-BuOH | Mild conditions, suitable for acid-labile substrates | Requires stoichiometric coupling agent, formation of dicyclohexylurea (DCU) byproduct | organic-chemistry.org |
| Acid-Catalyzed | H₂SO₄, t-BuOH | Atom economical | Harsh conditions, risk of elimination | nih.gov |
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields and product purity. nih.gov
In the context of synthesizing this compound, microwave technology can be applied to several steps. For instance, the hydrolysis of the adamantane-spiro-5'-hydantoin, which traditionally requires very high temperatures and long reaction times, can be significantly expedited using a stop-flow microwave reactor. researchgate.net Similarly, direct amidation or esterification reactions, which can be sluggish under thermal conditions, have been shown to benefit from microwave irradiation, often in the presence of a solid support like silica (B1680970) gel. mdpi.com This approach offers a greener and more efficient alternative to conventional heating methods.
Multi-Step Convergences and Process Optimization
The synthesis of complex molecules like this compound is a multi-step process that requires careful planning and optimization to be viable on a larger scale. vapourtec.com Each step in the synthetic sequence must be optimized to maximize yield and minimize the formation of impurities. trine.edu
For the route starting from 2-adamantanone, process optimization would focus on the conditions for both the hydantoin formation and its subsequent hydrolysis. researchgate.net This includes fine-tuning temperature, pressure, reaction time, and reagent stoichiometry. The purification of the intermediate amino acid is also a critical point, as impurities can interfere with the final esterification step. Flow chemistry presents another avenue for optimization, offering better control over reaction parameters and enabling safer handling of hazardous reagents, which has been successfully applied to the synthesis of the 2-aminoadamantane-2-carboxylic acid precursor. researchgate.networktribe.com By integrating multiple reaction steps into a continuous flow process, it is possible to improve efficiency and scalability.
Pathways via Nitrile Intermediates and Reductive Processes
A prominent and scalable method for the preparation of 2-aminoadamantane-2-carboxylic acid involves the formation of a hydantoin intermediate, which is a derivative of an α-amino nitrile. This process is a variation of the Strecker amino acid synthesis.
The tert-butyl ester is then typically formed in a subsequent esterification step, although direct routes to the esterified product can also be devised.
Table 1: Two-Step Synthesis of 2-Aminoadamantane-2-carboxylic Acid
| Step | Starting Material | Reagents | Intermediate/Product | Conditions | Yield |
|---|---|---|---|---|---|
| 1 | 2-Adamantanone | NaCN, (NH₄)₂CO₃ | Adamantane-2-spiro-5'-hydantoin | EtOH, 120 °C, 170 psi, 3 h | 99% |
Flow Chemistry Approaches for Scalable Production
To address the safety and scalability concerns associated with using hazardous reagents and high-pressure/high-temperature conditions in batch synthesis, flow chemistry has been successfully implemented for the production of 2-aminoadamantane-2-carboxylic acid. researchgate.networktribe.com Flow chemistry offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates in a continuous, small-volume reaction environment. researchgate.net
A flow-based synthesis was developed that utilizes various mesoreactor flow devices to expedite the lab-scale production of the molecule. researchgate.net This approach simplifies the processing requirements for several potentially hazardous reagent combinations and reaction conditions. For instance, the formation of the hydantoin intermediate was transitioned from a high-pressure batch reactor to a heated flow coil, which allowed the reaction to be conducted at elevated temperatures more safely. Similarly, the challenging hydantoin hydrolysis step was performed in a high-temperature/high-pressure flow reactor, enabling rapid and efficient conversion to the final amino acid product. researchgate.net This continuous process not only improves safety but also allows for greater throughput and easier scalability compared to traditional batch methods.
Table 2: Comparison of Batch vs. Flow Synthesis Parameters for Hydantoin Formation
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 3 hours | Significantly shorter residence time |
| Temperature | 120 °C | 150 °C |
| Pressure | 170 psi | Managed within the flow system |
| Safety | High risk due to pressurized vessel | Improved safety, small reaction volume |
| Scalability | Limited by reactor size | Easily scalable by continuous operation |
Enantioselective Synthesis of Chiral Adamantane Amino Acid Derivatives
While this compound is an achiral molecule, there is significant interest in the synthesis of optically active amino acids containing the adamantane core for applications in medicinal chemistry and materials science. dntb.gov.ua Achieving enantioselectivity in the synthesis of adamantane derivatives presents a unique challenge due to the molecule's rigid and sterically hindered structure. Strategies often focus on the asymmetric transformation of a prochiral adamantane starting material.
Transition-Metal Catalyzed Enantioselective Desymmetrization
A powerful strategy for accessing chiral adamantane amino acids is the enantioselective desymmetrization of a prochiral, disubstituted adamantane derivative. dntb.gov.uaresearchgate.net This approach involves selectively functionalizing one of two identical groups on the adamantane scaffold using a chiral catalyst.
One notable example is the rhodium-catalyzed C-H bond amination. dntb.gov.ua In this method, a 1,3-disubstituted adamantane bearing two identical ester groups is subjected to a C-H amination reaction. The use of a chiral rhodium catalyst, specifically Rh₂(S-TCPTTL)₄, directs the amination to one of the two enantiotopic C-H bonds at the 2-position, leading to the formation of an enantioenriched amino acid precursor. The reaction between the disubstituted adamantane and an aryloxysulfonamide in the presence of the chiral rhodium catalyst can furnish the desired aminated products with high enantiomeric excess (ee), which can be further enhanced to >99% ee through recrystallization. dntb.gov.ua The resulting enantioenriched product can then be transformed into various chiral building blocks, such as dipeptide derivatives. dntb.gov.ua The absolute configuration of the amino acid derivative has been confirmed through X-ray single-crystal structure analysis. dntb.gov.ua
Table 3: Rhodium-Catalyzed Enantioselective Desymmetrization
| Substrate | Catalyst | Reagent | Product | Enantiomeric Excess (ee) |
|---|
Reactivity of the Amine Functionality
The primary amine group on the adamantane core is a key site for a variety of chemical modifications. Its nucleophilic character enables reactions such as acylations, amidations, and condensations to form Schiff bases, providing pathways to a diverse range of derivatives.
Acylation Reactions
The amine functionality of this compound readily undergoes acylation with various acylating agents. This reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acyl halide, anhydride, or other activated carboxylic acid derivative. The result is the formation of an N-acylated adamantane derivative. The sterically hindered nature of the adamantane cage can influence the reaction kinetics, often requiring specific catalysts or reaction conditions to proceed efficiently.
Amidation Reactions
Amidation reactions involving this compound are crucial for synthesizing amide-linked derivatives. These reactions can be achieved by coupling the amine with carboxylic acids using standard peptide coupling reagents or by reacting it with activated esters. For instance, a general and efficient method for the amidation of esters with amines, which could be applicable here, utilizes potassium tert-butoxide in tetrahydrofuran (B95107) (THF) under ambient conditions. organic-chemistry.org This method has been shown to be effective for a wide range of esters and amines, yielding the corresponding amides in good to excellent yields. organic-chemistry.org Another approach involves a one-pot synthesis from tert-butyl esters, which are converted to acid chlorides in situ using α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst, followed by reaction with an amine. researchgate.net
Table 1: Examples of Amidation Reaction Conditions
| Reagent/Catalyst | Solvent | Conditions | Yield |
|---|---|---|---|
| Potassium tert-butoxide | THF | Ambient | Good to Excellent organic-chemistry.org |
| α,α-dichlorodiphenylmethane / SnCl₂ | Not specified | Mild | High researchgate.net |
Condensation Reactions and Schiff Base Formation
The primary amine of this compound can condense with aldehydes or ketones to form Schiff bases (imines). This reaction is typically reversible and acid-catalyzed. The formation of a Schiff base from amantadine (B194251) (a related adamantane amine) and 3-allyl-2-hydroxybenzaldehyde (B13475) has been reported, yielding a crystalline product. nih.gov The reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. nih.gov The stability of the resulting Schiff base can be influenced by the electronic and steric properties of the carbonyl compound. In some cases, the initially formed aldimine can tautomerize to a more stable ketimine. mdpi.com
Derivatization for Labeling and Modification
The reactivity of the amine group allows for the introduction of various labels and modifications to the this compound molecule. This is valuable for creating probes for biological studies. Derivatization can involve the attachment of fluorescent tags, biotin, or other reporter groups through acylation or alkylation reactions at the amine terminus. These modifications leverage the fundamental reactivity of the amine to create tailored molecules for specific applications.
Reactivity of the Carboxylic Acid Ester Functionality
The tert-butyl ester group provides a protective function for the carboxylic acid, which can be selectively removed under specific conditions. This orthogonality is a key feature in the synthetic utility of this compound.
Ester Hydrolysis to Free Carboxylic Acid
The tert-butyl ester of 2-aminoadamantane-2-carboxylate can be hydrolyzed to the corresponding free carboxylic acid, 2-aminoadamantane-2-carboxylic acid. researchgate.net This transformation is typically achieved under acidic conditions, which selectively cleave the tert-butyl group with the release of isobutylene. Common reagents for this hydrolysis include strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). libretexts.org The stability of the adamantane cage and the amine group under these conditions makes this a clean and high-yielding reaction. The resulting amino acid, with its geminal amino and carboxyl groups on a rigid scaffold, is of significant interest for its unique physicochemical properties. researchgate.net
Table 2: Common Reagents for tert-Butyl Ester Hydrolysis
| Reagent | Typical Conditions | Product |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Room temperature | 2-Aminoadamantane-2-carboxylic acid |
| Hydrochloric Acid (HCl) | Heating in an aqueous solution | 2-Aminoadamantane-2-carboxylic acid libretexts.org |
Transesterification Reactions
Transesterification is a fundamental organic reaction that involves the conversion of one ester into another through the exchange of the alkoxy group. For this compound, this transformation would involve replacing the tert-butyl group with a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
Under acidic conditions, the reaction mechanism typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of an alcohol, and subsequent elimination of tert-butanol. Conversely, base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide on the ester carbonyl, forming a tetrahedral intermediate, which then collapses to release the tert-butoxide. masterorganicchemistry.com
Due to the steric hindrance imposed by the adamantyl cage and the tert-butyl group, the transesterification of this compound can be challenging. However, methods developed for other sterically hindered tert-butyl esters could be applicable. For instance, the use of catalysts like scandium(III) triflate has been shown to be effective in the transesterification of various esters. acs.org
Table 1: Representative Conditions for Transesterification of tert-Butyl Esters (Analogous Systems)
| Catalyst | Alcohol | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sc(OTf)₃ | Various | Boiling Alcohol | Varies | High | acs.org |
| Na₂CO₃ | Phenols | MeCN | Room Temp. | Very Good | acs.org |
| K₂HPO₄ | Methanol | Varies | Mild | - | acs.org |
Intramolecular and Intermolecular Cyclization Reactions
The presence of both an amino and a carboxylate group on the same adamantane scaffold allows for various cyclization reactions, leading to the formation of heterocyclic systems.
Intramolecular Cyclization:
A key intramolecular cyclization reaction involving amino esters is the formation of spiro-oxazolidinones. While no direct synthesis from this compound is documented, analogous transformations in other systems, such as steroidal 17S-spiro-oxiranes, provide insight into potential synthetic routes. Such reactions can lead to novel heterocyclic structures with potential biological activity.
Intermolecular Cyclization:
Intermolecular cyclization reactions can also be envisioned. For example, density functional theory (DFT) studies on the cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate to a t-butyl 3-methyloxindole-3-carboxylate have shown that acid catalysis plays a crucial role in facilitating the reaction. This suggests that under appropriate acidic conditions, this compound could potentially participate in similar intermolecular cyclizations with suitable reaction partners.
Cascade Reactions and Rearrangements
The rigid and strained adamantane framework is prone to fascinating cascade reactions and rearrangements, often triggered by acidic conditions. These reactions can lead to significant alterations of the carbon skeleton, providing access to complex and unique molecular architectures.
A notable example is the triflic acid-promoted cascade reaction of adamantane derivatives. Research has shown that N-methyl protected cyclic carbamates derived from adamantane can undergo decarboxylation followed by an intramolecular nucleophilic 1,2-alkyl shift. rsc.orgresearchgate.netresearchgate.net This sequence results in a ring contraction of the adamantane framework to generate noradamantane derivatives. rsc.orgrsc.org
This process involves the formation of an iminium triflate intermediate, which can be subsequently trapped by nucleophiles or reduced. rsc.org The reaction proceeds through a Wagner-Meerwein type rearrangement, driven by the formation of a more stable carbocationic intermediate. uni-giessen.de While these studies were not performed directly on this compound, they highlight the potential for skeletal rearrangements within the adamantane core under strong acid catalysis. The mechanism for the rearrangement of the adamantyl cation itself has been shown to involve intermolecular hydride transfer or reversible ring-opening. rsc.org
Table 2: Triflic Acid-Promoted Rearrangement of Adamantane Derivatives (Analogous Systems)
| Starting Material | Product | Reaction Conditions | Key Transformation | Reference |
| Adamantane-based cyclic carbamate | Noradamantane methylene (B1212753) amine | TfOH, 1,2,4-trichlorobenzene, 120°C, then LiAlH₄ | Decarboxylation, 1,2-alkyl shift, reduction | rsc.org |
| Adamantane-oxazolidin-2-one | Chiral amines and heterocycles | Triflic acid or aluminum triflate | Decarboxylation, nucleophilic addition | researchgate.netsemanticscholar.orgacs.org |
| Noradamantane iminium triflates | 1,2-functionalized adamantylamines | High temperature, trapping nucleophile | rsc.orgrsc.org-Alkyl shift (Wagner-Meerwein) | uni-giessen.de |
These findings underscore the rich and complex reactivity of the adamantane scaffold, suggesting that this compound could serve as a precursor to a variety of rearranged and structurally diverse molecules.
Table of Compound Names
Application As a Synthetic Building Block and Molecular Scaffold
Role in the Synthesis of Complex Organic Molecules
The inherent reactivity of its functional groups, combined with the stable adamantane (B196018) core, positions tert-butyl 2-aminoadamantane-2-carboxylate as a key intermediate in the synthesis of more complex molecular systems.
Precursor for Polycyclic Systems
The adamantane framework itself is a fundamental polycyclic system. The functional handles on this compound allow for its integration into larger, more elaborate polycyclic structures. While specific examples detailing the direct conversion of this particular compound into more complex polycyclic systems are not extensively documented in publicly available literature, the principles of adamantane chemistry suggest its utility in this area. The amino and carboxyl groups can serve as anchor points for annulation reactions, where additional rings are fused onto the adamantane core.
Building Block for Adamantane-Modified Peptides
The incorporation of unnatural amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced stability and novel biological activities. The parent compound, 2-aminoadamantane-2-carboxylic acid, is recognized for its potential to introduce a bulky, lipophilic, and conformationally constrained element into a peptide chain. The tert-butyl ester and Boc-protected amine of this compound make it an ideal precursor for solid-phase peptide synthesis (SPPS). The general strategy involves the selective deprotection of the amine group for coupling to the growing peptide chain, followed by cleavage of the tert-butyl ester under acidic conditions. This approach allows for the precise insertion of the adamantane moiety at a desired position within a peptide sequence.
Assembly of Novel Supramolecular Structures
The rigid and well-defined geometry of the adamantane cage is a desirable feature in the design of supramolecular assemblies. The ability of adamantane derivatives to form stable host-guest complexes, for instance with cyclodextrins, is a well-established principle in supramolecular chemistry. The functional groups of this compound can be elaborated to introduce recognition motifs, enabling the programmed self-assembly of complex, non-covalently linked superstructures. For example, the amino or carboxyl group could be functionalized with moieties capable of hydrogen bonding or metal coordination, driving the formation of predictable and stable supramolecular architectures.
Design and Engineering of Rigid Molecular Scaffolds
The intrinsic rigidity of the adamantane nucleus makes it an excellent foundation for the construction of molecular scaffolds that can present functional groups in a precise and predetermined spatial orientation.
Development of Multivalent Scaffolds
Multivalency, the simultaneous presentation of multiple copies of a ligand, is a key principle for enhancing binding affinity and specificity in biological systems. Research has demonstrated the utility of adamantane-based scaffolds for the development of multivalent ligands targeting cell surface receptors. While not explicitly starting from this compound, a closely related Boc-protected adamantane derivative featuring carboxylic acids has been employed in the synthesis of trimeric conjugates for targeting prostate cancer cells. rsc.org In this approach, the multiple carboxylic acid groups serve as attachment points for the targeting ligands, while the single amino group can be used to conjugate an imaging agent or other effector molecule. This highlights the potential of functionalized adamantanes, such as the subject of this article, to serve as the core for creating potent, multivalent therapeutic and diagnostic agents.
Construction of Orthogonally Functionalized Adamantane Derivatives
The presence of two distinct and orthogonally protected functional groups in this compound is a key feature for the synthesis of more complex, differentially functionalized adamantane scaffolds. The tert-butoxycarbonyl (Boc) protecting group of the amine is readily removed under acidic conditions, while the tert-butyl ester requires stronger acidic conditions for cleavage. This differential reactivity allows for the selective modification of the amino group while the carboxylic acid remains protected, and vice versa. This orthogonal protection strategy is fundamental in multi-step syntheses, enabling the controlled and sequential introduction of different functionalities onto the adamantane core, leading to highly tailored molecular constructs for a variety of applications in materials science and medicinal chemistry.
Scaffolds for Materials Science Applications
While the specific compound This compound is predominantly documented as a synthetic intermediate in the development of pharmaceutical agents, its core structure, the adamantane cage, is a well-established and highly valued scaffold in materials science. The inherent properties of the adamantane unit—rigidity, thermal stability, and a three-dimensional diamondoid structure—make it an ideal building block for the construction of advanced materials with unique properties. nih.govaston.ac.uk Although direct research on "this compound" as a primary scaffold for materials is not extensively available, the broader applications of functionalized adamantane derivatives provide a clear indication of its potential in this field.
The bifunctional nature of This compound , featuring both a protected amine and a protected carboxylic acid group, positions it as a versatile starting material for more complex, custom-designed scaffolds. These protecting groups, the tert-butyl ester and the free amine, allow for selective chemical modifications, enabling the programmed assembly of larger, well-defined architectures. The deprotection of these groups can yield 2-aminoadamantane-2-carboxylic acid , a rigid, geminal α-amino acid that can be incorporated into peptides or polymers. thieme-connect.deacs.org
The adamantane framework itself is a cornerstone in the design of porous organic frameworks (POFs) and metal-organic frameworks (MOFs). nih.govaston.ac.uk Its tetrahedral geometry and rigidity help in the formation of highly ordered, three-dimensional porous structures. nih.gov These materials are at the forefront of research for applications in gas storage and separation, catalysis, and sensing. For instance, microporous organic frameworks constructed from adamantane-based building blocks have demonstrated excellent carbon dioxide uptake and high selectivity over nitrogen. aston.ac.uk
Furthermore, the lipophilic and bulky nature of the adamantane cage makes it a useful component in crystal engineering and the design of supramolecular assemblies. durham.ac.uk By functionalizing the adamantane core, researchers can control the intermolecular interactions, leading to the formation of predictable and stable crystalline structures. The synthesis of adamantane-based porous organic cages has been shown to create materials with permanent porosity, which is a rare characteristic for molecular solids. liverpool.ac.uknih.gov
While direct studies are lacking, the established use of adamantane derivatives in creating materials with high thermal stability, controlled porosity, and specific catalytic or adsorptive properties underscores the potential of This compound as a precursor for such advanced materials. nih.govacs.org The synthetic accessibility of this compound, as demonstrated in various flow-based and batch syntheses, further enhances its viability as a starting point for more complex, functional materials. durham.ac.ukresearchgate.netresearchgate.net
Mechanistic and Computational Investigations of Reactions Involving Tert Butyl 2 Aminoadamantane 2 Carboxylate
Elucidation of Reaction Mechanisms in Adamantane (B196018) Functionalization
The functionalization of the adamantane core is typically achieved through intermediates like carbocations or radicals. nih.gov The synthesis of substituted adamantanes often relies on converting C-H bonds directly into C-C or other bonds, a process that can be mechanistically complex. nih.gov
Reaction mechanisms in adamantane functionalization are diverse and highly dependent on the reagents and conditions employed. One common pathway involves single-electron transfer (SET). For instance, when adamantane is irradiated in the presence of an electron acceptor like 1,2,4,5-benzenetetracarbonitrile (TCB), an adamantane radical cation is formed. acs.org This radical cation preferentially deprotonates from the bridgehead (tertiary) position to yield a tertiary adamantyl radical, which then couples with the radical anion of the acceptor. acs.org This deprotonation pathway is highly efficient, even when the adamantane skeleton is substituted with groups that could form stable carbocations. acs.org
Another major pathway is hydrogen atom transfer (HAT), often initiated by highly reactive species. researchgate.net For example, the phthalimide-N-oxyl (PINO) radical, generated from N-hydroxyphthalimide (NHPI) and oxygen, can abstract a hydrogen atom from either the tertiary or secondary position of adamantane to form adamantyl radicals. nih.gov These radicals can then be intercepted by molecules like carbon monoxide to form acyl radicals, eventually leading to carboxylic acids. nih.gov The regioselectivity of HAT reactions can be influenced by polarity matching between the abstracting radical and the C-H bond. Electrophilic radicals, such as the quinuclidinium radical cation, show a preference for abstracting a hydridic C-H bond, like the one at the adamantane bridgehead, leading to high regioselectivity. nih.gov
Lewis acid-promoted rearrangements also represent a foundational mechanism in adamantane chemistry. The synthesis of adamantane itself can be achieved through a Lewis acid-catalyzed isomerization of tetrahydrodicyclopentadiene, which involves a complex series of cationic 1,2-bond migrations and hydride shifts. nih.gov
Stereochemical Aspects of Adamantane Amino Acid Derivatives
The adamantane molecule itself is achiral, possessing a high degree of symmetry (Td point group). echemi.com However, the introduction of substituents can lead to chirality. For a molecule like tert-butyl 2-aminoadamantane-2-carboxylate, the substitution occurs at a secondary (methylene) carbon of the adamantane cage.
When the adamantane cage is substituted at four different bridgehead positions, the resulting molecule is chiral. wikipedia.org The specific rotation values for such compounds are typically small, often within 1 degree. wikipedia.org The rigid, fixed geometry of the polycyclic backbone reduces the number of possible stereoisomers compared to a more flexible molecule with the same number of chiral centers. echemi.com
For 2-substituted adamantanes, such as 2-aminoadamantane-2-carboxylic acid, the parent molecule of the title compound, the molecule is achiral. acs.org However, further derivatization or the introduction of other substituents can create stereogenic centers. For example, adamantane-2,6-diol, with substituents at two remote methylene (B1212753) carbons, is a chiral molecule. The stereochemistry of such derivatives is determined by applying Cahn-Ingold-Prelog priority rules to the carbons of the rigid cage. The synthesis of specific (R)- and (S)-isomers of adamantane derivatives often requires stereoselective methods, for instance, transformations involving key intermediates like cyclic bromourethanes and enol esters. rsc.org
Theoretical and Computational Approaches to Reactivity and Conformation
Theoretical and computational methods, particularly density functional theory (DFT), are powerful tools for investigating the reactivity and conformational properties of adamantane derivatives. nih.govelsevierpure.com These approaches provide detailed insights into reaction mechanisms, transition states, and the energetics of different reaction pathways, which can be difficult to probe experimentally.
For example, DFT calculations have been used to study the hydroxylation of adamantane mediated by species like ferrate (FeO₄²⁻). nih.govelsevierpure.com These studies show that the reaction proceeds via a two-step mechanism: an initial C-H bond cleavage through hydrogen-atom abstraction to form a radical intermediate, followed by a rapid C-O bond formation in an oxygen rebound step. nih.govelsevierpure.com
Computational studies can accurately predict the regioselectivity of such reactions. The calculations reveal that the activation energy for abstracting a tertiary hydrogen (at a bridgehead position) is lower than that for a secondary hydrogen, making the former the kinetically favored process. nih.govelsevierpure.com This finding aligns with experimental observations.
| Reaction Pathway | Position | Activation Energy (kcal/mol) | Calculated Relative Rate Constant (k3°/k2°) | Experimental Relative Rate Constant |
|---|---|---|---|---|
| 1-Adamantanol formation | Tertiary (3°) | 6.9 | 9.30 | 10.1 |
| 2-Adamantanol formation | Secondary (2°) | 8.4 |
These theoretical models are crucial for understanding why certain positions on the adamantane cage are more reactive than others, guiding the rational design of synthetic strategies for specific adamantane derivatives.
Radical and Cationic Chemistry in Bridgehead Functionalization
The chemistry of adamantane is dominated by reactions occurring at the four equivalent tertiary bridgehead carbons. nih.govwikipedia.org Functionalization at these sites proceeds through either radical or cationic intermediates.
Cationic Chemistry: The tertiary adamantyl carbocation is exceptionally stable due to hyperconjugation with the filled bonding orbitals within the rigid cage structure. nih.gov This stability facilitates numerous reactions. For example, carboxylation with formic acid or bromination with a Lewis acid catalyst proceeds via the 1-adamantyl cation to yield 1-adamantanecarboxylic acid or 1-bromoadamantane, respectively. wikipedia.org The reaction of adamantane with concentrated sulfuric acid also involves the bridgehead position to produce adamantanone. wikipedia.org Lewis acid-catalyzed Friedel-Crafts reactions with benzene (B151609) similarly occur at the bridgehead. wikipedia.org
Radical Chemistry: While the tertiary adamantyl radical is destabilized relative to the carbocation because its rigid cage structure prevents it from adopting a more stable pyramidal geometry, it remains a key intermediate in many functionalization reactions. nih.gov Direct C-H bond activation to generate this radical is a common strategy. nih.govrsc.org For instance, radical initiators like benzoyl peroxide can be used in chlorocarbonylation with oxalyl chloride to generate the adamantyl radical. nih.gov Similarly, photolysis of cerium(IV) ammonium (B1175870) nitrate (B79036) produces the NO₃• radical, which selectively abstracts a hydrogen atom from the bridgehead position. acs.org This selectivity is a hallmark of many radical reactions involving adamantane, offering a useful pathway for targeted functionalization. acs.org
| Reaction Type | Reagents | Key Intermediate | Product |
|---|---|---|---|
| Bromination | Br₂ / Lewis Acid | 1-Adamantyl cation | 1-Bromoadamantane |
| Carboxylation | Formic Acid | 1-Adamantyl cation | 1-Adamantanecarboxylic acid |
| Oxidative Functionalization | TCB / hv | Adamantane radical cation | Bridgehead-functionalized adamantane |
| Nitroxylation | Ce(IV)(NH₄)₂(NO₃)₆ / hv | 1-Adamantyl radical | Bridgehead-functionalized adamantane |
| Chlorocarbonylation | Oxalyl chloride / Benzoyl peroxide | 1-Adamantyl radical | 1-Adamantanecarbonyl chloride |
Q & A
Q. What methodologies optimize solubility and stability of this compound in aqueous buffers for in vitro studies?
- Strategies :
- Co-solvents : Use DMSO (≤5%) or cyclodextrins to enhance solubility without denaturing proteins.
- pH Adjustment : Buffers near physiological pH (7.4) to minimize hydrolysis of the ester group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
